molecular formula C25H24N4O3S2 B5460432 2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5460432
M. Wt: 492.6 g/mol
InChI Key: YKBNTYPAZZPYKS-MOSHPQCFSA-N
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Description

The compound 2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • A benzylamino group at position 2, contributing to π-π interactions and hydrophobic binding.
  • A tetrahydrofuran-2-ylmethyl substituent on the thiazolidinone ring, enhancing solubility and stereochemical complexity.
  • A Z-configuration of the exocyclic double bond between the pyrido-pyrimidinone and thiazolidinone systems, critical for conformational stability .

However, its pharmacological profile remains underexplored in the provided literature.

Properties

IUPAC Name

(5Z)-5-[[2-(benzylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-16-7-5-11-28-22(16)27-21(26-14-17-8-3-2-4-9-17)19(23(28)30)13-20-24(31)29(25(33)34-20)15-18-10-6-12-32-18/h2-5,7-9,11,13,18,26H,6,10,12,14-15H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBNTYPAZZPYKS-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, often using benzylamine as the nucleophile.

    Attachment of the Thiazolidinylidene Moiety: This step involves the condensation of a thiazolidinone derivative with the pyrido[1,2-a]pyrimidin-4-one core, typically under reflux conditions in the presence of a suitable catalyst.

    Final Modifications: Additional functional groups, such as the methyl group, are introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzylamine, alkyl halides, and other nucleophiles or electrophiles under reflux or room temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may

Biological Activity

The compound 2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, along with relevant data tables and research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one
  • Functional Groups : Benzylamino, thiazolidinone derivatives, and tetrahydrofuran moiety

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. The compound has been shown to possess activity against both gram-positive and gram-negative bacteria.

Research Findings

  • Antimicrobial Spectrum : The compound demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential as an anticancer agent.

Case Studies

  • In vitro Studies : Research has shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanisms :
    • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.
    • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed.

Other Pharmacological Activities

The compound also exhibits a range of other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
  • Antioxidant Properties : The ability to scavenge free radicals has been noted, indicating potential for use in oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and HeLa cells
Anti-inflammatoryReduces inflammation markers
AntioxidantScavenges free radicals

Table 2: Case Study Results

Study TypeCell LineEffect ObservedReference
In vitroMCF-7Apoptosis induction
In vitroHeLaCell cycle arrest at G2/M phase

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Analogous Compounds

The target compound shares a core pyrido-pyrimidinone-thiazolidinone framework with several analogs. Below is a comparative analysis of substituent variations and their implications:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent at Position 2 Thiazolidinone Substituent Key Properties/Implications
Target Compound Benzylamino Tetrahydrofuran-2-ylmethyl Enhanced solubility; potential for H-bonding via tetrahydrofuran oxygen
2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Allylamino Tetrahydrofuran-2-ylmethyl Reduced steric bulk compared to benzylamino; may improve membrane permeability
3-(1,3-Benzodioxol-5-ylmethyl)-analog Allylamino 1,3-Benzodioxol-5-ylmethyl Increased lipophilicity; potential CYP450 interactions due to benzodioxole moiety
3-Isopropyl-analog (CAS 373611-93-9) Allylamino Isobutyl Higher hydrophobicity; possible impact on metabolic stability

Spectral and Physicochemical Comparisons

Nuclear Magnetic Resonance (NMR) Analysis
  • Regions of Interest : NMR studies on analogs (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:
    • The tetrahydrofuran-2-ylmethyl group in the target compound induces upfield shifts in region A due to electron-donating effects, whereas the benzodioxole group in the analog causes downfield shifts in region B due to aromatic ring currents .
  • Solubility : The tetrahydrofuran substituent improves aqueous solubility compared to isobutyl or benzodioxole groups, as observed in polar solvent assays .
Thermal Stability
  • For instance, the benzodioxole analog may exhibit higher thermal stability due to rigid aromatic systems .

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